2-[(5-benzyl-4-methyl-1H-imidazol-2-yl)sulfanyl]-N-{3-cyano-4-methyl-5-[2-(methylsulfanyl)ethyl]-1H-pyrrol-2-yl}acetamide
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Overview
Description
2-[(5-benzyl-4-methyl-1H-imidazol-2-yl)sulfanyl]-N-{3-cyano-4-methyl-5-[2-(methylsulfanyl)ethyl]-1H-pyrrol-2-yl}acetamide is a complex organic compound featuring both imidazole and pyrrole rings. These heterocyclic structures are known for their significant roles in medicinal chemistry and materials science due to their unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-benzyl-4-methyl-1H-imidazol-2-yl)sulfanyl]-N-{3-cyano-4-methyl-5-[2-(methylsulfanyl)ethyl]-1H-pyrrol-2-yl}acetamide typically involves multi-step organic synthesis. The process generally starts with the preparation of the imidazole and pyrrole intermediates, followed by their coupling through a sulfanyl linkage.
Imidazole Synthesis: The imidazole ring can be synthesized via the cyclization of amido-nitriles in the presence of a nickel catalyst.
Pyrrole Synthesis: The pyrrole ring is often synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Coupling Reaction: The final step involves the coupling of the imidazole and pyrrole intermediates through a sulfanyl linkage, typically using thiol reagents under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine.
Substitution: The aromatic rings in the imidazole and pyrrole moieties can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are common oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used for reduction.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic aromatic substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in the development of new materials and catalysts.
Biology
Biologically, the compound’s imidazole and pyrrole rings are known to interact with biological macromolecules, making it a potential candidate for drug development. It can be explored for its antimicrobial, antifungal, and anticancer properties.
Medicine
In medicine, the compound’s ability to interact with enzymes and receptors can be harnessed for therapeutic purposes. It may be investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry
Industrially, the compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 2-[(5-benzyl-4-methyl-1H-imidazol-2-yl)sulfanyl]-N-{3-cyano-4-methyl-5-[2-(methylsulfanyl)ethyl]-1H-pyrrol-2-yl}acetamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, while the pyrrole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-methyl-1H-imidazol-2-yl)sulfanyl]-N-{3-cyano-4-methyl-5-[2-(methylsulfanyl)ethyl]-1H-pyrrol-2-yl}acetamide
- 2-[(5-benzyl-1H-imidazol-2-yl)sulfanyl]-N-{3-cyano-4-methyl-5-[2-(methylsulfanyl)ethyl]-1H-pyrrol-2-yl}acetamide
Uniqueness
The unique combination of benzyl and methyl groups on the imidazole ring, along with the cyano and methylsulfanyl groups on the pyrrole ring, distinguishes this compound from its analogs. These substitutions can significantly influence its chemical reactivity and biological activity, making it a compound of interest for further research.
Properties
Molecular Formula |
C22H25N5OS2 |
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Molecular Weight |
439.6 g/mol |
IUPAC Name |
2-[(4-benzyl-5-methyl-1H-imidazol-2-yl)sulfanyl]-N-[3-cyano-4-methyl-5-(2-methylsulfanylethyl)-1H-pyrrol-2-yl]acetamide |
InChI |
InChI=1S/C22H25N5OS2/c1-14-17(12-23)21(25-18(14)9-10-29-3)27-20(28)13-30-22-24-15(2)19(26-22)11-16-7-5-4-6-8-16/h4-8,25H,9-11,13H2,1-3H3,(H,24,26)(H,27,28) |
InChI Key |
ACCVRNQRKBEVDP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC(=C1C#N)NC(=O)CSC2=NC(=C(N2)C)CC3=CC=CC=C3)CCSC |
Origin of Product |
United States |
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